molecular formula C13H17FN2O2 B2846573 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime CAS No. 551921-47-2

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

Cat. No.: B2846573
CAS No.: 551921-47-2
M. Wt: 252.289
InChI Key: MEDWAZLUMXUIRI-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.289. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .

Pharmacokinetics

Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .

Result of Action

The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWAZLUMXUIRI-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCOCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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